3-Bromo-4-isopropylaniline
CAS No.:
Cat. No.: VC13510661
Molecular Formula: C9H12BrN
Molecular Weight: 214.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrN |
|---|---|
| Molecular Weight | 214.10 g/mol |
| IUPAC Name | 3-bromo-4-propan-2-ylaniline |
| Standard InChI | InChI=1S/C9H12BrN/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6H,11H2,1-2H3 |
| Standard InChI Key | ZDWAJOHLJMQPPU-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C=C(C=C1)N)Br |
| Canonical SMILES | CC(C)C1=C(C=C(C=C1)N)Br |
Introduction
Structural and Chemical Properties
Molecular Characteristics
3-Bromo-4-isopropylaniline belongs to the aniline family, featuring a benzene ring substituted with an amino group (-NH₂), a bromine atom at position 3, and an isopropyl group (-CH(CH₃)₂) at position 4. Its IUPAC name is 3-bromo-4-propan-2-ylaniline, and its canonical SMILES representation is CC(C)C1=C(C=C(C=C1)N)Br. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂BrN |
| Molecular Weight | 214.10 g/mol |
| CAS Number | Not explicitly listed |
| PubChem Compound ID | 280799 |
The compound’s bromine substituent enhances electrophilic substitution reactivity, while the isopropyl group contributes steric bulk, influencing regioselectivity in subsequent reactions.
Spectroscopic Data
While specific spectroscopic data (e.g., NMR, IR) for 3-bromo-4-isopropylaniline is limited in the provided sources, its structural analogs suggest characteristic peaks. For instance:
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¹H NMR: Aromatic protons near δ 6.5–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm.
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¹³C NMR: Quaternary carbons adjacent to bromine (~125 ppm) and isopropyl carbons (~22–34 ppm).
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IR: N-H stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
Further experimental validation is required to confirm these predictions.
Synthesis and Industrial Production
Bromination of 4-Isopropylaniline
The primary synthesis route involves the bromination of 4-isopropylaniline. Bromine (Br₂) or N-bromosuccinimide (NBS) serves as the brominating agent, with catalysts like FeCl₃ or AlCl₃ enhancing selectivity. Reaction conditions (temperature, solvent) critically influence yield and purity.
Example Protocol:
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Dissolve 4-isopropylaniline in a nonpolar solvent (e.g., toluene).
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Add Br₂ dropwise at 0–5°C to minimize di-substitution.
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Stir for 12–24 hours under inert atmosphere.
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Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography .
Industrial-scale production often employs continuous flow reactors, which offer superior heat transfer and reaction control compared to batch processes.
Precursor Synthesis: 4-Isopropylaniline
4-Isopropylaniline, the precursor for 3-bromo-4-isopropylaniline, is synthesized via:
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Friedel-Crafts Alkylation: Aniline reacts with isopropyl chloride in the presence of AlCl₃.
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Reductive Amination: Isopropyl ketone reacts with ammonia under hydrogenation conditions .
Optimized Reaction (Ambeed, 2020):
| Parameter | Value |
|---|---|
| Reactants | 4-isopropylaniline, PCl₃ |
| Solvent | Toluene |
| Temperature | 60–70°C |
| Yield | 77.9% |
This method highlights the role of phosphorus trichloride in facilitating amide formation, a step relevant to derivative synthesis .
Applications in Organic and Pharmaceutical Chemistry
Intermediate in Heterocyclic Synthesis
3-Bromo-4-isopropylaniline participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures, which are prevalent in agrochemicals and pharmaceuticals. For example, palladium-catalyzed coupling with boronic acids yields substituted biphenylamines.
Material Science Applications
The compound’s aromaticity and halogen content make it suitable for:
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Polymer Modification: Enhancing thermal stability in epoxy resins.
Research Gaps and Future Directions
Toxicity Profiling
No acute toxicity data is available for 3-bromo-4-isopropylaniline. Standard assays (e.g., LD₅₀ in rodents, Ames test for mutagenicity) are needed to evaluate safety.
Therapeutic Exploration
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Cancer Research: Brominated anilines may inhibit tyrosine kinases.
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Neurodegenerative Diseases: Potential modulation of amyloid-beta aggregation.
Process Optimization
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Catalyst Design: Developing heterogeneous catalysts for greener synthesis.
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Machine Learning: Predicting optimal reaction conditions via AI models.
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